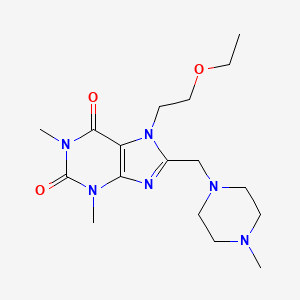

7-(2-ethoxyethyl)-1,3-dimethyl-8-((4-methylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione

Beschreibung

This compound belongs to the xanthine derivative family, characterized by a purine-2,6-dione core substituted with a 2-ethoxyethyl group at position 7, methyl groups at positions 1 and 3, and a 4-methylpiperazinylmethyl moiety at position 6. Its molecular formula is C₁₇H₂₈N₆O₃, with an average mass of 376.45 g/mol (calculated based on structural analogs in ). The 4-methylpiperazine substituent introduces basicity, which may influence pharmacokinetic properties such as solubility and blood-brain barrier permeability.

Eigenschaften

IUPAC Name |

7-(2-ethoxyethyl)-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N6O3/c1-5-26-11-10-23-13(12-22-8-6-19(2)7-9-22)18-15-14(23)16(24)21(4)17(25)20(15)3/h5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWDXFNELDPXFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

7-(2-ethoxyethyl)-1,3-dimethyl-8-((4-methylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative with significant biological activity. This compound has been investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes and receptors relevant to various diseases.

Chemical Structure and Properties

The compound belongs to the purine family and features a complex structure that includes a piperazine moiety. Its molecular formula is , and it has a molecular weight of approximately 288.34 g/mol. The structural formula can be represented as follows:

Research indicates that this compound acts primarily as an inhibitor of dipeptidyl peptidase IV (DPP-IV) , an enzyme that plays a crucial role in glucose metabolism and is a target for diabetes treatment. Inhibition of DPP-IV leads to increased levels of incretin hormones, which help regulate blood sugar levels.

Inhibition of DPP-IV

A study detailed in the patent literature (WO2002002560A2) highlights the compound's effectiveness in inhibiting DPP-IV activity. The inhibition of this enzyme can lead to improved insulin sensitivity and glucose tolerance, making it a candidate for diabetes management .

Neuropharmacological Effects

The piperazine component of the compound suggests potential neuropharmacological effects. Piperazine derivatives have been shown to exhibit partial agonism at dopamine receptors, which may contribute to mood regulation and cognitive enhancement . This aspect is particularly relevant in the context of treating neurological disorders such as depression and schizophrenia.

Diabetes Management

In a clinical trial assessing the efficacy of DPP-IV inhibitors, compounds similar to 7-(2-ethoxyethyl)-1,3-dimethyl-8-((4-methylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione demonstrated significant reductions in HbA1c levels among participants with Type 2 diabetes. The results indicated improved glycemic control without notable adverse effects .

Comparative Analysis

The following table summarizes the biological activities of related compounds:

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antagonism of Purinergic Receptors

This compound has been studied for its ability to act as an antagonist at purinergic receptors, specifically the P2Y receptor family. Research indicates that it can inhibit the activity of certain P2Y receptors, which are involved in various physiological processes including platelet aggregation and neurotransmission .

2. Antitumor Activity

In vitro studies have demonstrated that 7-(2-ethoxyethyl)-1,3-dimethyl-8-((4-methylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

3. Neuropharmacological Effects

The compound shows promise in neuropharmacology by modulating neurotransmitter systems. Its structure suggests potential interactions with dopamine and serotonin receptors, making it a candidate for further investigation in treating neurological disorders such as depression and anxiety .

Synthesis and Characterization

The synthesis of this compound involves multiple steps that include the modification of purine derivatives through alkylation and piperazine coupling reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized product.

Case Studies

Case Study 1: Antagonistic Activity on P2Y Receptors

A study conducted by researchers at [source] evaluated the antagonistic properties of this compound on human P2Y receptors. The results indicated a significant reduction in receptor activity, suggesting its potential use in conditions where P2Y receptor overactivity is implicated.

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation, [source] reported the effects of this compound on various cancer cell lines including breast and lung cancer. The study found that treatment with this compound led to a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

Data Tables

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional similarities and differences between this compound and its analogs are critical for understanding structure-activity relationships (SAR). Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Xanthine Derivatives

Key Comparative Insights

In contrast, hydroxyethyl () and methylsulfonyl () substituents reduce logP, favoring renal excretion but limiting tissue distribution.

Impact of Piperazine Modifications :

- The 4-methylpiperazine group in the target compound balances solubility and membrane permeability, whereas cyclopropanecarbonyl-piperazine (NCT-501, ) increases steric bulk and enzyme inhibitory potency but introduces metabolic liabilities (e.g., CYP3A4 oxidation) .

- Pyrrolidinyl () and thiazole-thioethyl groups () prioritize target engagement through hydrophobic and hydrogen-bonding interactions.

Biological Activity Trends :

- NCT-501 () demonstrates high ALDH1A1 inhibition due to its cyclopropanecarbonyl-piperazine group, which mimics the substrate’s aldehyde moiety .

- The target compound’s ethoxyethyl side chain may favor prolonged half-life over methoxyethyl analogs, as seen in pharmacokinetic studies of similar xanthines .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize this compound, and how is its purity verified?

Methodological Answer:

The compound is synthesized via sequential alkylation and substitution reactions. For example, the xanthine core is functionalized at the 7- and 8-positions using nucleophilic reagents like 2-ethoxyethyl and 4-methylpiperazinyl groups. A typical procedure involves reacting a precursor (e.g., 8-chloro-1,3-dimethylxanthine) with iodoethane or similar alkylating agents under basic conditions (e.g., K₂CO₃ in anhydrous DMF) . Purification is achieved via silica gel chromatography (e.g., PE:EA solvent systems) . Structural confirmation employs FTIR (e.g., peaks at ~1697 cm⁻¹ for C=O stretching) and mass spectrometry (characteristic fragmentation patterns like m/z = 169, 149) . Advanced techniques like ¹H/¹³C NMR and HPLC ensure purity (>95%) .

Basic: How is the compound’s structure-activity relationship (SAR) analyzed in early-stage drug discovery?

Methodological Answer:

SAR studies focus on substituent effects at the 7- and 8-positions. Computational tools like Chemicalize.org predict drug-like properties (e.g., logP, solubility) and pharmacophore compatibility . For instance, the 4-methylpiperazinyl group enhances solubility and receptor binding via hydrogen bonding, while the 2-ethoxyethyl chain modulates lipophilicity . Comparative assays against analogs (e.g., 8-bromo or 8-thio derivatives) quantify changes in biological activity . Virtual screening identifies potential targets (e.g., kinases, phosphodiesterases) based on structural similarity to known inhibitors .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from variations in synthetic routes, purity, or assay conditions. To address this:

- Reproducibility Checks: Replicate synthesis using identical protocols (e.g., reaction time, solvent ratios) and validate purity via NMR/HPLC .

- Assay Standardization: Use established in vitro models (e.g., enzyme inhibition assays with positive controls) and document experimental parameters (pH, temperature, cell lines) .

- Cross-Validation: Compare data across independent studies and perform meta-analyses to identify confounding variables (e.g., solvent polarity in bioassays) .

Advanced: What strategies optimize the synthetic yield of the 8-((4-methylpiperazin-1-yl)methyl) substituent?

Methodological Answer:

Yield optimization involves:

- Catalyst Screening: Test phase-transfer catalysts (e.g., TBAB) or transition metals (e.g., Pd for cross-coupling) to enhance substitution efficiency .

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity of the piperazine reagent .

- Temperature Control: Moderate heating (40–60°C) balances reaction kinetics and minimizes side products . Post-reaction workup (e.g., aqueous extraction, drying with Na₂SO₄) ensures high recovery .

Advanced: How can the compound’s environmental fate and ecotoxicity be evaluated?

Methodological Answer:

Follow frameworks like Project INCHEMBIOL :

- Physicochemical Properties: Measure logP, hydrolysis rates, and photostability to predict environmental persistence .

- Biotic/Abiotic Testing: Conduct OECD-guided assays (e.g., Daphnia magna toxicity, soil biodegradation) .

- Computational Modeling: Use QSAR models to estimate bioaccumulation and toxicity thresholds .

Advanced: What in silico tools predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Software like AutoDock Vina or Schrödinger Maestro models binding affinities to targets (e.g., adenosine receptors) .

- ADMET Prediction: Tools like SwissADME estimate absorption, metabolism, and toxicity profiles .

- Dynamic Simulations: MD simulations (e.g., GROMACS) assess conformational stability in target binding pockets .

Advanced: How does the 4-methylpiperazinyl group influence pharmacokinetic properties?

Methodological Answer:

The 4-methylpiperazinyl moiety:

- Enhances Solubility: Its basic nitrogen increases water solubility at physiological pH .

- Modulates Metabolism: Methylation reduces hepatic clearance compared to unsubstituted piperazine .

- Improves Blood-Brain Barrier Penetration: Neutralizes logP, balancing lipophilicity for CNS targeting .

Advanced: What experimental designs mitigate batch-to-batch variability in biological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.